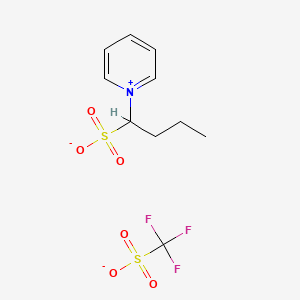

1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate

Description

1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate is a compound that consists of a pyridine group attached to a butane chain, which in turn is attached to a sulfonate group. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive in various chemical processes. This compound is commonly used in biochemical and biological research, particularly in electrophoretic applications due to its ability to maintain a stable pH in aqueous solutions and its low UV absorption .

Properties

Molecular Formula |

C10H13F3NO6S2- |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

1-pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate |

InChI |

InChI=1S/C9H13NO3S.CHF3O3S/c1-2-6-9(14(11,12)13)10-7-4-3-5-8-10;2-1(3,4)8(5,6)7/h3-5,7-9H,2,6H2,1H3;(H,5,6,7)/p-1 |

InChI Key |

BFFKWCSBKXQYFN-UHFFFAOYSA-M |

Canonical SMILES |

CCCC([N+]1=CC=CC=C1)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate typically involves the reaction of pyridine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting pyridinium salt is then treated with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.

Scientific Research Applications

1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other related compounds.

Biology: This compound is used as a buffer in biochemical assays and electrophoretic applications due to its ability to maintain a stable pH.

Mechanism of Action

The mechanism of action of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate involves its ability to interact with various molecular targets. The trifluoromethanesulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the compound. This allows it to form stable complexes with DNA and other biomolecules, which can be utilized in drug delivery and genetic research. The pyridinium group also plays a role in stabilizing these complexes through electrostatic interactions .

Comparison with Similar Compounds

1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate can be compared with other similar compounds such as:

3-(1-Pyridinio)-1-propanesulfonate: This compound has a similar structure but with a shorter propane chain instead of butane.

1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound has a pyrrolidinium group instead of a pyridinium group and is used in similar applications.

The uniqueness of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate lies in its specific combination of functional groups, which provides it with distinct reactivity and stability properties, making it suitable for a wide range of applications in scientific research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.